molecular formula C23H22ClF3O2 B1146914 trans-Bifenthrin CAS No. 83322-02-5

trans-Bifenthrin

Cat. No.: B1146914
CAS No.: 83322-02-5
M. Wt: 422.9 g/mol
InChI Key: OMFRMAHOUUJSGP-GUGVIDNXSA-N
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Description

trans-Bifenthrin: is a synthetic pyrethroid insecticide widely used for agricultural and domestic pest control. It is known for its high efficacy against a broad spectrum of insects and mites. The compound is a chiral molecule with two stereoisomers, and the trans-isomer is particularly noted for its insecticidal properties .

Mechanism of Action

Target of Action

trans-Bifenthrin, a synthetic pyrethroid insecticide, primarily targets the sodium channels in the nerve cells of insects . These sodium channels play a crucial role in the generation and conduction of nerve impulses, which are fundamental for the normal functioning of the nervous system .

Mode of Action

This compound acts as a sodium channel modulator . It binds to the voltage-gated sodium channels, prolonging their open state . This action disrupts the normal neuronal function, leading to hyperexcitation, paralysis, and ultimately death of the insect .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve nerve signal transmission. By modulating sodium channels, this compound disrupts the normal flow of sodium ions, which is essential for nerve impulse conduction . This disruption affects multiple downstream neurological processes, leading to a range of toxic effects .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound exhibits moderate to high persistence in the body . It is metabolized into several metabolites, including TFP acid and 4’-OH bifenthrin . The compound and its metabolites are eventually excreted .

Result of Action

The primary result of this compound’s action is the disruption of normal nerve function in insects, leading to their paralysis and death . It can also cause sublethal toxic effects on various non-target organisms, including developmental toxicity, neurobehavioral toxicity, oxidative damage, immune toxicity, and endocrine disrupting effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its persistence in soil and water can lead to prolonged exposure and potential risks to wildlife and humans . Moreover, its widespread application can result in residues in environmental media, residential areas, and biota . Therefore, the environmental context plays a significant role in determining the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

trans-Bifenthrin plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in insect nervous systems. It primarily targets voltage-gated sodium channels in nerve cells, leading to prolonged channel opening and subsequent neuronal hyperexcitation. This interaction disrupts normal nerve function, causing paralysis and death in insects . Additionally, this compound can interact with other biomolecules, such as cytochrome P450 enzymes, which are involved in its metabolism and detoxification.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In nerve cells, it disrupts normal cell signaling pathways by altering the function of voltage-gated sodium channels. This disruption can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and viability. In non-target organisms, this compound can cause oxidative stress, immune toxicity, and endocrine disruption, impacting overall cellular health .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to voltage-gated sodium channels in nerve cells. This binding prolongs the opening of these channels, leading to continuous sodium ion influx and neuronal hyperexcitation. The hyperexcitation results in paralysis and death of the target insects. Additionally, this compound can inhibit or activate various enzymes, such as cytochrome P450, which are involved in its metabolism and detoxification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has shown potential adverse effects on cellular function, including oxidative damage and immune toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively control pest populations without causing significant harm to non-target organisms. At high doses, this compound can exhibit toxic effects, including neurotoxicity, developmental toxicity, and endocrine disruption. Threshold effects have been observed, where adverse effects become more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism and detoxification of this compound, converting it into less toxic metabolites. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall metabolic processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The localization and accumulation of this compound within specific tissues can influence its efficacy and potential toxicity. For example, this compound can accumulate in fatty tissues, leading to prolonged exposure and potential adverse effects .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence its interaction with biomolecules and its overall efficacy in disrupting cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Bifenthrin is synthesized through a multi-step process involving the esterification of 2-methylbiphenyl-3-ylmethanol with (Z)-(1RS,3RS)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid. The reaction typically requires the use of a strong acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired trans-isomer .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions followed by purification processes such as crystallization and distillation to obtain the pure compound. The manufacturing process is designed to maximize yield and purity while minimizing the formation of unwanted isomers and by-products .

Chemical Reactions Analysis

Types of Reactions: trans-Bifenthrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

trans-Bifenthrin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of trans-Bifenthrin: this compound is unique due to its high efficacy at low concentrations, its relatively low toxicity to mammals, and its stability in various environmental conditions. These properties make it a preferred choice for both agricultural and domestic pest control .

Properties

CAS No.

83322-02-5

Molecular Formula

C23H22ClF3O2

Molecular Weight

422.9 g/mol

IUPAC Name

(2-methyl-3-phenylphenyl)methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20+/m0/s1

InChI Key

OMFRMAHOUUJSGP-GUGVIDNXSA-N

Isomeric SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)[C@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl

Synonyms

trans-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid (2-methyl[1,1’-biphenyl]-3-yl)methyl Ester; 

Origin of Product

United States
Customer
Q & A

Q1: How potent is trans-bifenthrin as a phagodeterrent against Rhizoglyphus robini compared to other pyrethroids?

A1: The study found that this compound exhibited a weaker phagodeterrent effect on Rhizoglyphus robini compared to other pyrethroids tested. [] The order of decreasing phagodeterrent potency was observed as: fenvalerate > cypermethrin > deltamethrin > bioresmethrin > pyrethrin > bifenthrin > cis-permethrin > trans-permethrin. [] This suggests that while this compound can deter feeding in these mites, other pyrethroids demonstrate higher efficacy in this regard. Interestingly, the study also highlighted that even the cleavage products of some pyrethroids, including the bifenthrin acid moiety (both cis and trans isomers), displayed comparable phagodeterrent activity to the parent compounds. []

Q2: What is the significance of the observed phagodeterrence by this compound and its degradation products in the context of mite control?

A2: The study proposes that the phagodeterrent activity of this compound and its breakdown products could contribute to mite dispersal and potential outbreaks. [] While not directly lethal, the repellent effect might drive mites away from treated areas, leading to their dispersal and potentially increased infestations in untreated zones. This highlights the importance of understanding the sublethal effects of pesticides like this compound and considering these factors when developing integrated pest management strategies.

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